3-(Prop-1-en-2-yl)aniline
Description
Its SMILES representation is CC(=C)C1=CC(=CC=C1)N, and its InChIKey is HUAHZCFLLQRNRO-UHFFFAOYSA-N . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and ligands for metal-catalyzed reactions. The free amine group enables further functionalization, while the propenyl substituent introduces steric and electronic effects that influence reactivity and biological activity.
Properties
IUPAC Name |
3-prop-1-en-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1,10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAHZCFLLQRNRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23809-98-5 | |
| Record name | 3-(prop-1-en-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
3-(Prop-1-en-2-yl)aniline can be synthesized through several methods. One common synthetic route involves the alkylation of aniline with propylene. This reaction typically requires the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product . Another method involves the reaction of aniline with isopropenyl acetate in the presence of a base, such as sodium hydroxide, to yield this compound .
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
3-(Prop-1-en-2-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted aniline derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(Prop-1-en-2-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as tubulin-destabilizing agents, making them potential candidates for cancer treatment.
Industry: It is used in the production of specialty chemicals, including additives for polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Prop-1-en-2-yl)aniline and its derivatives involves their interaction with specific molecular targets. For example, some derivatives act as colchicine-binding site inhibitors, which inhibit tubulin polymerization and disrupt microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of tubulin assembly and the induction of cellular apoptosis through the disruption of microtubule function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
N-Substituted Derivatives
N-Phenyl-3-(prop-1-en-2-yl)aniline :
This derivative replaces the -NH₂ group with an -NPh (phenyl) substituent. Unlike the parent compound, it exhibits reactivity in copper-catalyzed intramolecular C–H amination reactions, suggesting that electron-withdrawing substituents or steric hindrance at the amine position modulate catalytic activity .- N,N-Dimethyl-3-(prop-1-en-2-yl)aniline: The dimethylated amine group reduces nucleophilicity and alters electronic properties.
Positional Isomers
- 2-(Prop-1-en-2-yl)aniline (2-Isopropenylaniline) :
A positional isomer with the propenyl group at the ortho position (CAS: 52562-19-3). The proximity of the amine and propenyl groups increases steric hindrance, which may reduce reactivity in certain coupling reactions compared to the meta-substituted analogue .
β-Lactam Derivatives
- 3-(Prop-1-en-2-yl)azetidin-2-ones :
These compounds replace the ethylene bridge of combretastatin A-4 (CA-4) with a β-lactam ring. Derivatives such as 9q exhibit potent antiproliferative activity (IC₅₀: 10–33 nM in MCF-7 breast cancer cells) by inhibiting tubulin polymerization, comparable to CA-4 . The propenyl group enhances binding to the colchicine site, while the β-lactam scaffold improves metabolic stability.
Biological Activity
3-(Prop-1-en-2-yl)aniline, with the chemical formula C₉H₁₁N, is an organic compound featuring a prop-1-en-2-yl group bonded to an aniline structure. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. The following sections detail the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₁N
- Molecular Weight : 135.19 g/mol
- Functional Groups : Aniline (aromatic amine), alkene (due to the prop-1-en-2-yl group)
The presence of the amino group enhances its nucleophilic properties, making it a valuable intermediate in various chemical reactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have been studied for their ability to inhibit bacterial growth. The antimicrobial properties are primarily attributed to the interaction of the aniline moiety with bacterial cell membranes, leading to disruption and cell death.
Comparative Antimicrobial Efficacy
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 4-Amino phenol | Antimicrobial | |
| 2-Amino benzyl alcohol | Antimicrobial |
The mechanism through which this compound exerts its biological effects involves several biochemical pathways:
- Cell Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for bacterial survival, although the exact targets remain to be fully elucidated.
Anti-inflammatory Properties
In addition to its antimicrobial effects, studies suggest that this compound may possess anti-inflammatory properties. This activity is likely mediated through the modulation of inflammatory cytokines and pathways involved in inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of aniline, including this compound, showed promising results against various strains of bacteria such as E. coli and Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections .
- Inflammation Model : In an in vivo model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests potential applications in treating inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Widely distributed |
| Metabolism | Hepatic (liver) |
| Excretion | Renal (urine) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
